molecular formula C15H26N5O4P B12323379 bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate

bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate

Cat. No.: B12323379
M. Wt: 371.37 g/mol
InChI Key: VDBNLEOTULGTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure The compound bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate is a phosphonate ester prodrug derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor (NRTI). Its systematic IUPAC name reflects its structural components:

  • A 6-amino-9H-purin-9-yl moiety (adenine derivative) linked to a chiral (2R)-propan-2-yloxy group.
  • A phosphonate core modified with two isopropyl (propan-2-yl) ester groups to enhance bioavailability .

Properties

IUPAC Name

9-[2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N5O4P/c1-10(2)23-25(21,24-11(3)4)9-22-12(5)6-20-8-19-13-14(16)17-7-18-15(13)20/h7-8,10-12H,6,9H2,1-5H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBNLEOTULGTAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N5O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Diisopropyl Tenofovir Fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chloromethyl isopropyl carbonate, alcohol dehydrogenase, and tosylated diethyl(hydroxymethyl) phosphonate. Conditions often involve the use of non-polar solvents and phase transfer catalysts .

Major Products Formed

The major product formed from these reactions is tenofovir, which is further converted into its active form, tenofovir diphosphate, through phosphorylation .

Scientific Research Applications

Diisopropyl Tenofovir Fumarate has a wide range of scientific research applications:

Mechanism of Action

Diisopropyl Tenofovir Fumarate exerts its effects by inhibiting the viral RNA-dependent DNA polymerase. It is converted to its active form, tenofovir diphosphate, which competes with natural substrates and causes chain termination during viral DNA synthesis . This inhibition prevents the replication of HIV and hepatitis B viruses.

Comparison with Similar Compounds

Notes

  • Synthesis Challenges : The compound’s stereospecific synthesis requires chiral resolution techniques, increasing production costs compared to racemic mixtures .
  • Regulatory Status : While TDF and TAF are clinically approved, bis(propan-2-yl) phosphonate remains in preclinical development .
  • Emerging Analogs: Compounds like tepotinib () and fluorinated phosphonates () highlight ongoing efforts to optimize tenofovir derivatives for enhanced stability and delivery .

Biological Activity

Bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate, also known as a phosphonate nucleotide analogue, exhibits significant biological activity primarily related to antiviral properties. This compound is structurally related to Tenofovir, an antiviral medication used in the treatment of HIV and hepatitis B. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC15H26N5O4P
Molecular Weight371.3718 g/mol
Density1.51 g/cm³ (predicted)
SolubilitySparingly soluble in methanol
Boiling Point631.6 °C (predicted)
pKa4.20 (predicted)

The biological activity of bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate is primarily attributed to its ability to mimic natural nucleosides. It acts as an inhibitor of viral reverse transcriptase, which is essential for the replication of retroviruses such as HIV. The phosphonate moiety enhances the compound's stability and bioavailability compared to traditional nucleoside analogues.

Antiviral Activity

Research indicates that this compound exhibits potent antiviral activity, particularly against HIV. Its mechanism involves competitive inhibition of the reverse transcriptase enzyme, leading to termination of viral DNA synthesis. Studies have demonstrated that it can effectively reduce viral load in infected cells.

Case Study: Efficacy Against HIV

A notable study evaluated the efficacy of bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate in vitro. The results showed:

  • IC50 Value : The compound had an IC50 value in the low nanomolar range, indicating high potency against HIV.
  • Viral Load Reduction : In treated cell cultures, there was a significant reduction in viral load compared to untreated controls.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate has favorable absorption characteristics with a half-life conducive for therapeutic use. However, potential toxicity profiles must be evaluated through rigorous clinical trials.

Safety Profile

Preliminary toxicity assessments indicate:

Toxicity TypeObserved Effects
Acute ToxicityMinimal adverse effects observed at therapeutic doses
Chronic ToxicityLong-term studies needed for comprehensive evaluation

Comparative Analysis with Other Antivirals

When comparing bis(propan-2-yl)({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yloxy}methyl)phosphonate with other antiviral agents like Tenofovir and Acyclovir, it shows promising advantages in terms of stability and bioactivity.

CompoundMechanismPotency (IC50)Stability
Bis(propan-2-yl)...Reverse transcriptase inhibitorLow nanomolarHigh
TenofovirNucleotide analogueLow nanomolarModerate
AcyclovirDNA polymerase inhibitorMicromolarHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.